2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: This step often involves the nucleophilic substitution of a halogenated precursor with a methylthiolate anion.
Attachment of the Trifluoromethylphenyl Group: This can be done via a cross-coupling reaction, such as Suzuki or Stille coupling, using a trifluoromethylphenyl boronic acid or stannane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazolopyrimidine core can be reduced under certain conditions.
Substitution: The trifluoromethylphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Agrochemicals: It can be explored as a potential herbicide or pesticide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine depends on its specific application:
Medicinal Chemistry: It may act by modulating specific receptors or enzymes in the central nervous system.
Materials Science: Its electronic properties can be harnessed in the design of organic semiconductors.
Agrochemicals: It may inhibit specific enzymes or pathways in target pests.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the trifluoromethyl group, which may affect its biological activity and electronic properties.
2-(Methylsulfanyl)-5-[3-(chloromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine: Contains a chloromethyl group instead of a trifluoromethyl group, which may alter its reactivity and applications.
Uniqueness
2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and selectivity.
Properties
IUPAC Name |
2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(5-6-20(11)19-12)8-3-2-4-9(7-8)13(14,15)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIORMBDMKLWLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=CC(=NC2=N1)C3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326652 | |
Record name | 2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820394 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866019-43-4 | |
Record name | 2-methylsulfanyl-5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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